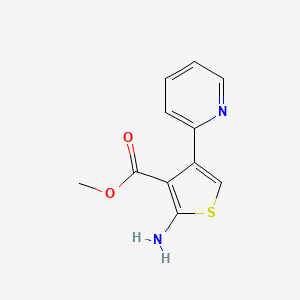

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-7(6-16-10(9)12)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHKBKXAJMVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate" chemical properties

An In-Depth Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Abstract

This compound is a polysubstituted heterocyclic compound featuring a 2-aminothiophene core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its synthetic versatility and presence in a wide array of biologically active molecules. The synthesis of this and related compounds is most efficiently achieved through the Gewald aminothiophene synthesis, a robust multi-component reaction. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol via the Gewald reaction, an analysis of the reaction mechanism, and an exploration of the compound's reactivity and potential applications as a versatile chemical building block.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data available for closely related analogs, such as the pyridin-4-yl and phenyl-substituted variants.

Table 1: Core Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 1019521-30-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |

| Molecular Weight | 234.28 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=C(SC=C1C2=NC=CC=C2)N | - |

| InChI Key | VKXUCDRKQIJIRQ-UHFFFAOYSA-N (pyridin-4-yl isomer) | [] |

| Predicted Boiling Point | ~389.3°C at 760 mmHg (based on pyridin-4-yl isomer) | [] |

| Predicted Density | ~1.319 g/cm³ (based on pyridin-4-yl isomer) | [] |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

Synthesis and Mechanism: The Gewald Reaction

The most prominent and efficient method for constructing the 2-aminothiophene scaffold of the title compound is the Gewald reaction. This one-pot, multi-component condensation is valued for its operational simplicity and ability to generate molecular complexity from readily available starting materials.[3][4]

Rationale for Method Selection

The Gewald reaction is the industry-standard approach for this class of compounds for several key reasons:

-

Convergence: It combines three components (a ketone, an α-cyanoester, and elemental sulfur) in a single step.

-

Atom Economy: It builds the heterocyclic core with minimal byproduct formation.

-

Versatility: It tolerates a wide range of substituents on the ketone and ester components, allowing for the creation of diverse compound libraries.

The Gewald Reaction Mechanism

The mechanism, though complex, is understood to proceed through several key stages, which have been elucidated through extensive study and computational analysis.[5][6]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-acetylpyridine) and the active methylene compound (methyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.[3][7]

-

Sulfur Addition: The α,β-unsaturated nitrile is deprotonated by the base, and the resulting carbanion attacks the elemental sulfur ring (S₈), leading to the formation of polysulfide intermediates.[5][6]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and aromatization process yields the final, stable 2-aminothiophene product.[3][7]

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis Workflow

The following is a representative, self-validating protocol for the synthesis of this compound. The success of the reaction is typically confirmed by chromatographic analysis (TLC) and spectroscopic characterization (NMR, MS) of the final product.

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (solvent), followed by 2-acetylpyridine (1.0 eq.), methyl cyanoacetate (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).

-

Causality: Ethanol is a common polar solvent for this reaction, capable of dissolving the reactants and facilitating the reaction at reflux temperature.

-

-

Catalyst Addition: Add morpholine or another suitable base (e.g., diethylamine, 0.2 eq.) to the stirred suspension.

-

Causality: The base is crucial for catalyzing the initial Knoevenagel condensation. Its concentration is kept catalytic to avoid unwanted side reactions.

-

-

Thermal Reaction: Heat the mixture to reflux (approximately 80°C) and maintain it for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the product. Collect the resulting solid by vacuum filtration.

-

Washing: Wash the crude solid on the filter with a small amount of cold ethanol to remove residual starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product in high purity.

Chemical Reactivity and Derivatization

The title compound possesses multiple reactive sites, making it a highly valuable intermediate for further synthetic transformations. The interplay between the electron-donating amino group and the electron-withdrawing carboxylate and pyridine groups dictates its reactivity.

-

2-Amino Group: This is the primary nucleophilic center. It readily undergoes acylation, alkylation, and condensation reactions. A particularly powerful application is its use in forming fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, by reacting with reagents like formamide or isocyanates.

-

3-Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol.

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide. These modifications can significantly alter the molecule's solubility and biological activity.

-

Thiophene Ring: The C5 position of the thiophene ring is the most likely site for electrophilic aromatic substitution, activated by the adjacent amino group.

Caption: Key reactive sites and potential derivatization pathways.

Potential Applications and Research Significance

The 2-aminothiophene framework is a "privileged scaffold" in drug discovery. Derivatives have shown a broad spectrum of biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties.[8]

-

Medicinal Chemistry: The title compound is an excellent starting point for synthesizing libraries of novel compounds for drug screening. The pyridine ring can act as a crucial hydrogen bond acceptor or a metal-coordinating site, enhancing interactions with biological targets. Its structural similarity to known kinase inhibitors and other therapeutic agents makes it a high-value synthetic intermediate.

-

Materials Science: As with many aminothiophene derivatives, this compound can serve as a precursor for the synthesis of azo dyes and other functional colorants, where the thiophene and pyridine rings contribute to the chromophore system.[5]

-

Agrochemicals: Substituted aminothiophenes have been utilized as intermediates in the preparation of compounds with herbicidal and fungicidal activity.[9]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic building block. Its efficient one-pot synthesis via the Gewald reaction, combined with the multiple reactive handles available for derivatization, establishes it as a valuable platform for research in drug discovery, materials science, and fine chemical synthesis. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively synthesize and utilize this compound in their scientific endeavors.

References

-

Wikipedia. Gewald reaction. [3]

-

Organic Chemistry Portal. Gewald Reaction. [4]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [5]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [6]

-

New Jersey Institute of Technology. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [7]

-

ChemicalBook. This compound | 1019521-30-2. [1]

-

PubChem. Methyl 2-amino-4-phenylthiophene-3-carboxylate. [10]

-

Sigma-Aldrich. Methyl 2-aminothiophene-3-carboxylate 97.

-

BOC Sciences. CAS 438229-64-2 Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate. []

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [11]

-

Chem-Impex. Methyl 3-amino-4-methylthiophene-2-carboxylate. [12]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [13]

-

BLDpharm. 438229-64-2|Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. [14]

-

Google Patents. US4847386A - Process for preparing thiophene derivatives. [9]

-

El-Sayed, N. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences. [8]

Sources

- 1. This compound | 1019521-30-2 [amp.chemicalbook.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 10. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. prepchem.com [prepchem.com]

- 14. 438229-64-2|Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate (CAS No. 301935-83-5)

This technical guide provides a comprehensive overview of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document leverages established principles of synthetic chemistry and the well-documented biological activities of related 2-aminothiophene derivatives to offer a predictive and methodological resource for researchers, scientists, and drug development professionals.

Introduction: The 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Compounds incorporating this heterocyclic system have demonstrated a wide range of therapeutic potential, including antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The versatility of the 2-aminothiophene core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets. This compound represents a specific embodiment of this scaffold, incorporating a pyridinyl substituent that can further modulate its biological profile and potential applications.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| Appearance | Likely a solid, ranging from off-white to yellow or brown powder. |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Stability | Generally stable under standard laboratory conditions, though potentially sensitive to strong oxidizing agents and prolonged exposure to light. |

Synthesis via the Gewald Reaction

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]

Proposed Synthetic Pathway

For the synthesis of this compound, the likely starting materials for a Gewald reaction would be:

-

Carbonyl Compound: 2-Acetylpyridine

-

α-Cyanoester: Methyl cyanoacetate

-

Sulfur Source: Elemental sulfur

-

Base/Catalyst: A morpholine/TFA salt or an amine like diethylamine or piperidine.

The reaction proceeds through a series of well-elucidated steps, beginning with a Knoevenagel condensation.

Reaction Mechanism

The mechanism of the Gewald reaction has been a subject of detailed study.[1][3] The key steps are outlined below:

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the ketone (2-acetylpyridine) and the α-cyanoester (methyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[3]

-

Sulfur Addition: Elemental sulfur adds to the activated methylene group of the Knoevenagel product. The exact mechanism of this step is complex and can involve polysulfide intermediates.[1]

-

Cyclization: The sulfur-containing intermediate then undergoes intramolecular cyclization, with the sulfur atom attacking the cyano group.

-

Tautomerization: The resulting dihydrothiophene intermediate rapidly tautomerizes to the more stable aromatic 2-aminothiophene product.[1]

Sources

Spectroscopic Characterization of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 2-aminothiophene core linked to a pyridine ring, presents a versatile scaffold for the development of novel therapeutic agents. The 2-aminothiophene moiety is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a pyridine ring can further modulate the compound's physicochemical properties and biological activity.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, drawing upon data from structurally related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding these spectroscopic properties is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound dictates its characteristic spectroscopic data. The key functional groups include a primary amine (-NH₂), a methyl ester (-COOCH₃), a thiophene ring, and a pyridine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar 2-aminothiophene derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and thiophene rings, as well as for the amine and methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine-H6 | 8.5 - 8.7 | Doublet | The most downfield pyridine proton due to the deshielding effect of the adjacent nitrogen. |

| Pyridine-H3, H4, H5 | 7.2 - 7.9 | Multiplet | The chemical shifts of these protons will vary depending on their position relative to the thiophene substituent. |

| Thiophene-H5 | 6.8 - 7.1 | Singlet | The sole proton on the thiophene ring. |

| NH₂ | 5.0 - 6.0 | Broad Singlet | The chemical shift can vary with solvent and concentration. This signal may exchange with D₂O. |

| OCH₃ | 3.7 - 3.9 | Singlet | A characteristic singlet integrating to three protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | 165 - 170 | The carbonyl carbon of the methyl ester group. |

| Pyridine Carbons | 120 - 155 | The chemical shifts will be influenced by the nitrogen atom and the thiophene substituent. |

| Thiophene C2, C4 | 140 - 160 | Carbons bearing the amino and pyridine groups, respectively. |

| Thiophene C3, C5 | 100 - 125 | The remaining thiophene carbons. |

| OCH₃ | 50 - 55 | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit the following key absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Ester) | 1680 - 1720 | Stretching |

| C=C, C=N (Aromatic) | 1400 - 1600 | Ring stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique.

The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the compound plus a proton. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the bond between the thiophene and pyridine rings.

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

This guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound based on the analysis of structurally analogous compounds. These predicted data serve as a valuable reference for researchers working on the synthesis and characterization of this and related heterocyclic molecules. The experimental protocols outlined provide a foundation for obtaining high-quality spectroscopic data, which is essential for ensuring the identity and purity of compounds in drug discovery and development.

References

- Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives. Benchchem.

-

Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. This article describes the synthesis and spectral analysis of various substituted 2-aminothiophenes, offering insights into their characteristic spectroscopic features.[1]

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. This review discusses various synthetic routes to 2-aminothiophenes and their characterization, which is relevant to understanding the properties of the title compound.[2]

-

Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886. PubChem. This database entry provides physicochemical data for a closely related compound, which can be used for comparative purposes.[3]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate - the NIST WebBook. This source contains mass spectrometry data for a related aminothiophene, offering insights into potential fragmentation patterns.[4]

Sources

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of drug discovery. The 2-aminothiophene moiety, a structural motif readily accessible through the versatile Gewald reaction, represents one such "privileged" scaffold.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide focuses on a specific, yet under-explored derivative: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate . By integrating the electron-rich 2-aminothiophene core with the electron-deficient pyridine ring, this hybrid structure presents a compelling case for multifaceted biological potential. This document serves as a technical exploration for researchers, scientists, and drug development professionals, aiming to elucidate the probable biological activities of this compound and provide a roadmap for its systematic investigation.

Molecular Architecture and Synthesis

The structure of this compound combines key pharmacophoric features. The 2-aminothiophene-3-carboxylate core is a well-established platform in the design of bioactive molecules, while the pyridin-2-yl substituent introduces a nitrogenous heterocycle known to interact with various biological targets.

Retrosynthetic Analysis and a Plausible Synthetic Route

The most direct and established method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the target compound, a plausible synthetic pathway would involve the reaction of 2-acetylpyridine, methyl cyanoacetate, and elemental sulfur.

Experimental Protocol: Gewald Synthesis of this compound

Objective: To synthesize this compound.

Materials:

-

2-Acetylpyridine

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

-

To a solution of 2-acetylpyridine (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of morpholine to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Potential Biological Activities: An Evidence-Based Extrapolation

While direct biological data for this compound is scarce in publicly available literature, a strong case for its potential activities can be built upon the extensive research conducted on structurally similar thiophene-pyridine and 2-aminothiophene derivatives.

Anticancer Potential

The thiophene-pyridine scaffold is a recurring motif in the design of novel anticancer agents.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival.

2.1.1. Kinase Inhibition: Derivatives of 3-(thiophen-2-ylthio)pyridine have demonstrated multitargeted kinase inhibitory activity against fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR), leading to cell cycle arrest in the G1/G0 phase.[5] Similarly, other thiophene-pyridine hybrids have shown potent inhibition of EGFR and tubulin polymerization.[3] Given the structural analogy, it is plausible that this compound could exhibit inhibitory activity against a panel of cancer-related kinases.

2.1.2. Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the cytotoxic effects of thiophene-pyridine derivatives against a range of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[3][6][7] Thiophene carboxamide derivatives, in particular, have shown significant antiproliferative properties against hepatocellular carcinoma cell lines (Hep3B).[8][9]

Experimental Protocol: In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic and antiproliferative effects of this compound.

Workflow:

Caption: Workflow for MTT-based cytotoxicity assay.

Procedure:

-

Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, A549, HepG2) in their recommended culture media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Subsequently, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Antimicrobial Activity

The 2-aminothiophene scaffold is present in numerous compounds with documented antimicrobial properties.[2] Thiophene carboxamide derivatives, in particular, have shown promising efficacy against resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL) producing E. coli.[1][10][11] The presence of the pyridine moiety may further enhance this activity.

2.2.1. Antibacterial Efficacy: Studies on thiophene-2-carboxamide derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] The mode of action can vary, but for some derivatives, it involves the inhibition of essential bacterial enzymes.

2.2.2. Antifungal Potential: Certain 2-aminothiophene derivatives have also exhibited antifungal activity.[2] This broad-spectrum potential makes this compound a candidate for screening against pathogenic fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The structural features of this compound suggest its potential as an enzyme inhibitor. A related compound, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, has been identified as an inhibitor of IKK-2, an enzyme relevant in inflammatory diseases.[1] Furthermore, the 2-amino-3-carboxy-4-phenylthiophene scaffold has been explored for the development of atypical protein kinase C (aPKC) inhibitors.[12]

Potential Targets:

-

Protein Kinases: As discussed in the anticancer section, various kinases are potential targets.

-

Inflammatory Pathway Enzymes: Enzymes like IKK-2 or cyclooxygenases (COX) could be inhibited.

-

Other Enzymes: Depending on the specific three-dimensional conformation of the molecule, it could fit into the active sites of various other enzymes.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, several structural features are key to their biological activity:

-

The 2-Amino Group: The free amino group at the C2 position of the thiophene ring is often crucial for activity.[12] Modifications at this position can lead to a significant change in biological effect.

-

The C3-Carboxylate Group: The nature of the ester or amide at the C3 position can influence potency and pharmacokinetic properties.[12]

-

The C4-Aryl Substituent: The electronic properties of the aryl group at the C4 position play a significant role. Electron-rich heterocycles are often favored for optimal kinase inhibitory activity.[12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpscr.info [ijpscr.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. staff.najah.edu [staff.najah.edu]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth technical exploration of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate and its analogs, a class of compounds built upon the versatile 2-aminothiophene scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in molecules exhibiting a wide array of biological activities.[1][2][3] We will delve into the synthetic strategies, significant biological activities, structure-activity relationships, and key experimental protocols pertinent to the research and development of these promising therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.

The 2-Aminothiophene Core: A Foundation of Therapeutic Versatility

The 2-aminothiophene moiety is a five-membered heterocyclic ring that serves as a crucial building block in the synthesis of numerous biologically active compounds.[2][4] Its significance is underscored by its presence in several FDA-approved drugs, including the antipsychotic olanzapine and the antiplatelet agent clopidogrel.[5][6][7] The structural rigidity, electron-rich nature, and capacity for diverse substitutions make the 2-aminothiophene ring an ideal starting point for developing targeted therapies.[7]

The incorporation of a pyridine ring at the C-4 position, as seen in the topic compound, introduces a key pharmacophoric feature. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, significantly influencing the compound's interaction with biological targets such as protein kinases, which are often implicated in diseases like cancer.[8]

Synthetic Blueprint: The Gewald Reaction

The cornerstone for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction first reported in the 1960s.[9][10][11] This reaction is highly valued for its efficiency, operational simplicity, and the use of readily available starting materials.[3][10] The classical Gewald synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base.[11][12]

The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[10][11]

Caption: General workflow of the Gewald aminothiophene synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative Gewald reaction for synthesizing the core compound.

-

Step 1: Knoevenagel Condensation Precursor.

-

To a solution of 2-acetylpyridine (1.0 eq) and methyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 eq).

-

Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials. This forms the unsaturated nitrile intermediate.

-

-

Step 2: Thiophene Ring Formation.

-

To the reaction mixture from Step 1, add elemental sulfur (1.1 eq).

-

Heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by TLC.

-

The causality here is that the heat facilitates the addition of sulfur and the subsequent intramolecular cyclization required to form the thiophene ring.

-

-

Step 3: Isolation and Purification.

-

After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure.

-

The resulting residue is then triturated with a suitable solvent like cold ethanol or diethyl ether to induce precipitation of the product.

-

The solid product is collected by filtration, washed with the cold solvent, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

-

-

Step 4: Characterization.

Biological Activities and Therapeutic Landscape

Derivatives of the 2-aminothiophene scaffold exhibit a remarkable spectrum of pharmacological activities.[15][16] The specific nature of the substituents on the thiophene ring dictates the biological target and the resulting therapeutic effect.

Key Reported Activities:

-

Anticancer: Many 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[17][18][19] Their mechanisms often involve the inhibition of key signaling proteins like kinases or the induction of apoptosis.[8][20][21]

-

Kinase Inhibition: The 2-aminothiophene core is a recognized scaffold for designing kinase inhibitors.[22][23] For instance, derivatives have been developed as potent inhibitors of Polo-like kinase 1 (PLK1) and atypical protein kinase C (aPKC), targets relevant to cancer and inflammatory diseases.[8][22]

-

Anti-inflammatory: Certain analogs act as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[24]

-

Antimicrobial and Antiviral: The scaffold has been utilized to develop agents with activity against bacteria, fungi, and viruses.[4][5][16]

-

CNS Activity: Some derivatives, like olanzapine, are used to treat central nervous system disorders such as schizophrenia.[5][6]

The title compound, with its pyridinyl moiety, is a strong candidate for kinase inhibition. The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of many kinases, a common strategy in kinase inhibitor design.

| Derivative Class | Biological Target/Activity | Reported Potency (Example) | Reference |

| 2-Amino-4-phenylthiophenes | Atypical Protein Kinase C (aPKC) Inhibition | EC₅₀ in low nanomolar range | [22][23] |

| 2-Thioureidothiophene-3-carboxylates | CXCR2 Antagonist | IC₅₀ = 1.1 µM | [25] |

| 3-Aminothiophene-2-carboxylates | Polo-like kinase 1 (PLK1) Inhibition | IC₅₀ < 0.508 nM | [8] |

| 2-Aminothiophene-indole hybrids | Antileishmanial Activity | IC₅₀ < 10 µM | [26][27] |

| 2-Aminothiophene-3-carboxamides | Anticancer (various cell lines) | Potent activity reported | [28] |

Decoding the Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the potency and selectivity of drug candidates. For the 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate core, modifications at several positions can dramatically alter biological activity.

-

C4-Aryl Group: The nature and substitution pattern on the aryl ring at the C-4 position are crucial. For aPKC inhibitors, electron-donating groups on a phenyl ring at this position were found to optimize inhibitory activity.[22] Replacing the phenyl with a pyridine ring, as in our core topic, introduces a hydrogen bond acceptor that can be pivotal for kinase binding.

-

C2-Amino Group: The free amino group is often a key interaction point. It can be acylated or converted to ureas/thioureas to explore different binding interactions or to modulate physicochemical properties.[25]

-

C3-Ester Group: The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These changes alter the hydrogen bonding capacity and overall polarity of the molecule, which can significantly impact cell permeability and target engagement.

-

C5-Position: Substitution at the C-5 position of the thiophene ring provides another vector for modification to enhance potency or selectivity.

Caption: Key pharmacophoric sites for SAR studies on the 2-aminothiophene scaffold.

Protocol for Biological Evaluation: Enzyme Inhibition Assay

To validate the therapeutic potential of novel analogs, robust biological assays are essential. The following is a generalized, self-validating protocol for determining the in vitro enzyme inhibitory activity (e.g., against a protein kinase) of a test compound.[29][30][31]

Objective: Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[32] It is a standard measure of inhibitor potency.

Materials:

-

Purified target enzyme (e.g., PLK1, aPKC)

-

Specific substrate and co-factor (e.g., peptide substrate, ATP)

-

Assay buffer optimized for enzyme activity

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ for kinase activity)

-

96-well or 384-well microplates

-

Microplate reader (luminometer, spectrophotometer, or fluorometer)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is constant and low (typically ≤1%).

-

Prepare solutions of the enzyme and substrate/ATP in assay buffer at appropriate concentrations (often 2X the final desired concentration).

-

-

Assay Procedure:

-

Add a fixed volume of the diluted test compound or vehicle (DMSO in buffer for control) to the microplate wells.

-

Add the enzyme solution to each well.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for inhibitors that may have slow binding kinetics.[33]

-

Initiate the enzymatic reaction by adding the substrate/ATP mixture to all wells.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C). The reaction time should be within the linear range of product formation.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

-

Caption: Standard experimental workflow for determining enzyme inhibitor IC50 values.

Conclusion and Future Horizons

The this compound scaffold and its derivatives represent a highly promising area for drug discovery. The synthetic accessibility via the robust Gewald reaction, coupled with the vast biological activity landscape, provides a fertile ground for developing novel therapeutics.[9][15] Future efforts should focus on leveraging SAR insights to design and synthesize focused libraries of analogs with improved potency, selectivity, and drug-like properties. The exploration of this scaffold against novel biological targets, guided by computational modeling and high-throughput screening, will undoubtedly continue to yield valuable drug candidates for treating a wide range of human diseases.

References

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246.

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (n.d.). ResearchGate. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

Selected biologically active 2-aminothiophenes. (n.d.). ResearchGate. [Link]

-

Kamal, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. [Link]

-

Gewald reaction. (n.d.). Wikipedia. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). Investigational New Drugs. [Link]

-

Titchenell, P. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PubMed. [Link]

-

Food and Drug Administration (FDA)‐approved drugs with 2‐aminothiophene scaffold or its fused analogs. (n.d.). ResearchGate. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). ResearchGate. [Link]

-

Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (n.d.). ResearchGate. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

-

SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. (n.d.). ResearchGate. [Link]

-

Synthesis and structure–activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). SciSpace. [Link]

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (n.d.). ResearchGate. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. [Link]

-

Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. (2005). Semantic Scholar. [Link]

-

Romagnoli, R., et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

-

Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. (2020). PubMed. [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC. [Link]

-

Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. (2020). PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. [Link]

-

General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. (n.d.). ResearchGate. [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.).

- Process for preparing thiophene derivatives. (n.d.).

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate. (n.d.). Veeprho. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. 438229-64-2|Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 14. This compound | 1019521-30-2 [amp.chemicalbook.com]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. (Open Access) Synthesis and structure–activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors (2013) | Paul M. Titchenell | 14 Citations [scispace.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. semanticscholar.org [semanticscholar.org]

- 32. resources.biomol.com [resources.biomol.com]

- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Predicting the Mechanism of Action for Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Abstract

The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational foundation for its therapeutic application and safety profile. This guide presents a comprehensive, multi-pronged strategy for predicting and validating the MoA of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, a heterocyclic compound featuring privileged medicinal chemistry scaffolds—the 2-aminothiophene and pyridine moieties. Recognizing the high probability of kinase inhibition based on these structural motifs, this document outlines a systematic workflow commencing with in silico target prediction, followed by rigorous in vitro biochemical and cellular validation, and culminating in advanced proteomic approaches for unbiased target deconvolution. Each stage is detailed with methodological justifications, step-by-step protocols for key experiments, and data interpretation frameworks, designed to provide researchers and drug development professionals with a robust roadmap for MoA determination.

Introduction: Structural Rationale and Strategic Overview

This compound is a small molecule built upon a 2-aminothiophene core. Such scaffolds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inclusion of a pyridine ring is particularly noteworthy; this motif is a common feature in a multitude of FDA-approved drugs and is especially prevalent in kinase inhibitors, where it often serves as a crucial hinge-binding element that anchors the molecule in the ATP-binding pocket of the enzyme.[3][4][5][6]

Given this structural precedent, our primary hypothesis is that this compound functions as a kinase inhibitor. This guide, therefore, details a logical, tiered approach to systematically investigate this hypothesis and explore other potential mechanisms.

Our strategy is organized into three main phases:

-

Phase 1: In Silico Target Prediction & Profiling. Leveraging computational tools to identify a high-probability target class and specific candidate proteins based on structural similarity and molecular docking simulations.

-

Phase 2: In Vitro Target Validation. Employing a suite of biochemical and cell-based assays to experimentally confirm the predicted interactions and characterize the compound's functional effects in a biological context.

-

Phase 3: Unbiased Target Deconvolution. Utilizing advanced chemoproteomic techniques to identify primary targets and off-targets without prior bias, ensuring a comprehensive understanding of the compound's cellular interactions.

This workflow is designed to be iterative, with findings from each phase informing the experimental design of the next, thereby creating a self-validating system for MoA elucidation.

Phase 1: In Silico Target Prediction

Computational methods provide a rapid and cost-effective first pass at identifying potential biological targets, helping to focus subsequent experimental efforts.[7][8][9]

Ligand-Based and Structure-Based Screening

The initial step involves screening the compound against large databases of known drug-target interactions.

-

Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological targets.[10] By comparing our compound to databases like ChEMBL and PubChem, we can identify known compounds with high structural similarity and use their annotated targets as a starting point.

-

Structure-Based Approaches (Molecular Docking): This technique computationally models the interaction between our small molecule and the three-dimensional structures of known protein targets.[10][11] A virtual screen against a library of human kinase crystal structures (available in the Protein Data Bank) would be performed to predict binding affinity and pose. The pyridine and aminothiophene moieties will be closely examined for their potential to form hydrogen bonds with the kinase hinge region.

Workflow for In Silico Prediction

Caption: In silico workflow for initial target hypothesis generation.

Expected Outcomes and Interpretation

This phase will yield a ranked list of potential protein targets, with kinases expected to feature prominently. The docking results will provide specific binding energy scores and visualize the predicted binding mode, offering a structural hypothesis for the interaction that can be tested experimentally.

Phase 2: In Vitro Target Validation

The hypotheses generated in silico must be confirmed through direct experimental evidence. In vitro assays are essential for confirming target engagement and quantifying the compound's functional activity.[12][13]

Biochemical Assays: Direct Target Interaction

The most direct way to validate a predicted target is to measure the compound's effect on the purified protein.

-

Kinase Inhibition Assays: A primary screen against a broad panel of kinases (kinome scan) is the gold standard for determining potency and selectivity.[14][15][16] Platforms like KINOMEscan® or activity-based assays such as ADP-Glo™ can provide quantitative data (Kd or IC50 values) across hundreds of kinases.[14][17][18] This approach not only validates the primary target but also proactively identifies potential off-targets that could lead to toxicity.

-

Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) provide real-time, label-free measurement of binding kinetics (kon and koff) and affinity (KD).[19][20][21][22] This data is invaluable for structure-activity relationship (SAR) studies and for understanding the durability of the target-ligand interaction.

Table 1: Representative Kinome Screening Data (Hypothetical)

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

| MAPK14 (p38α) | 98% | 75 |

| CDK2 | 65% | 850 |

| VEGFR2 | 42% | >1000 |

| EGFR | 15% | >10000 |

| ... (400+ others) | <10% | >10000 |

Cell-Based Assays: Confirming Biological Function

Confirming that the compound engages its target within a living cell and elicits a functional response is a critical validation step.[23][24]

-

Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in intact cells or tissues.[25][26] It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[27][28] A shift in the protein's melting temperature in the presence of the compound provides direct evidence of target binding in a physiological context.

-

Phospho-Protein Western Blotting: If the primary target is a kinase (e.g., p38α MAPK), its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. A western blot using phospho-specific antibodies against a known substrate (e.g., phospho-MK2 for p38α) can provide functional confirmation of kinase inhibition within a cellular signaling pathway.

Protocol: Cellular Thermal Shift Assay (CETSA®) by Western Blot

-

Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.

-

Thermal Challenge: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (20,000 x g).

-

Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (e.g., p38α) by SDS-PAGE and Western Blotting using a specific antibody.

-

Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and target engagement.[28][29]

Experimental Validation Workflow

Caption: Integrated workflow for the experimental validation of predicted targets.

Phase 3: Unbiased Target Deconvolution

While a hypothesis-driven approach is efficient, it risks missing unexpected targets. Unbiased, or "phenotypic," approaches are crucial for a complete MoA profile and for identifying potential off-targets responsible for toxicity or polypharmacology.[30][31]

Chemoproteomics

Chemoproteomics provides a global, unbiased view of a compound's interactions across the entire proteome.[32][33]

-

Affinity-Based Chemoproteomics: This method involves synthesizing a version of the compound attached to a solid support (e.g., beads) via a linker. This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," isolated, and identified by mass spectrometry.[33][34] A competition experiment, where the lysate is co-incubated with excess free compound, is essential to distinguish specific binders from non-specific ones.

-

Stability-Based Chemoproteomics (e.g., Thermal Proteome Profiling - TPP): This is a proteome-wide extension of CETSA.[31] Cells are treated with the compound, heated, and the soluble proteome is analyzed by quantitative mass spectrometry. Proteins that show increased thermal stability are identified as direct or indirect targets of the compound. This method has the significant advantage of not requiring any chemical modification of the compound.

These unbiased methods can confirm the primary target identified in Phase 2 and reveal novel off-targets, providing a comprehensive map of the compound's cellular interactome.[31]

Conclusion and Future Directions

This guide outlines a rigorous, state-of-the-art strategy for elucidating the mechanism of action of this compound. By integrating computational prediction with hypothesis-driven in vitro validation and unbiased proteomic profiling, this workflow provides a high-confidence path to defining the compound's primary molecular targets and cellular functions.

The initial structural analysis strongly suggests a role as a kinase inhibitor. The successful execution of this plan would validate this hypothesis, pinpoint the specific kinase(s) targeted, quantify potency and selectivity, and confirm target engagement in a cellular context. The resulting comprehensive MoA profile is an indispensable asset for advancing this compound through the drug discovery pipeline, enabling informed decisions on lead optimization, therapeutic indication, and potential safety liabilities.

References

- Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central.

- Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed.

- In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.

- A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.

- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.

- A Review of Computational Methods for Predicting Drug Targets. PubMed.

-

Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer Link. Available at: [Link]

- How does SPR work in Drug Discovery?. deNOVO Biolabs.

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

- An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications.

- How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone - YouTube.

- Stability-based approaches in chemoproteomics - PMC. NIH.

- Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed.

- A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.

- Revealing Drug-Target Interactions with Computational Models and Algorithms. MDPI.

- Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics | Oxford Academic.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- In Vitro Assay Development – Robust CGT Analysis. Pharmaron.

- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

-

High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. Available at: [Link]

- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

- KINOMEscan Technology. Eurofins Discovery.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. PubMed Central.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.

- Mechanism of action, potency and efficacy: considerations for cell therapies - PMC. NIH.

- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH.

- CETSA. Pelago Bioscience.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

-

Antimicrobial Activity of 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]

- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.

Sources

- 1. ijpscr.info [ijpscr.info]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 12. itmedicalteam.pl [itmedicalteam.pl]

- 13. pharmaron.com [pharmaron.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]

- 18. assayquant.com [assayquant.com]

- 19. portlandpress.com [portlandpress.com]

- 20. drughunter.com [drughunter.com]

- 21. denovobiolabs.com [denovobiolabs.com]

- 22. m.youtube.com [m.youtube.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Mechanism of action, potency and efficacy: considerations for cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CETSA [cetsa.org]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. europeanreview.org [europeanreview.org]

The Versatile Scaffold: A Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate in Medicinal Chemistry

Introduction: The Privileged Status of the 2-Aminothiophene Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a wide range of physiological responses. The 2-aminothiophene moiety is a quintessential example of such a scaffold.[1][2] Its inherent electronic properties, capacity for diverse functionalization, and bioisosteric relationship with other aromatic systems have cemented its role as a cornerstone in the design of novel therapeutic agents. This guide focuses on a particularly promising embodiment of this scaffold: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate . The strategic incorporation of the pyridinyl group introduces a key site for hydrogen bonding and potential for modulating aqueous solubility and metabolic stability, making this a highly attractive starting point for drug discovery campaigns.

This technical guide will provide an in-depth exploration of the synthesis, derivatization, and multifaceted biological activities of this scaffold. We will delve into the practicalities of its synthesis via the Gewald reaction, explore its derivatization to probe structure-activity relationships (SAR), and present detailed protocols for evaluating its potential as an antibacterial, anticancer, and kinase-modulating agent.

I. Synthesis of the Core Scaffold: The Gewald Reaction

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and the high degree of functionalization it imparts on the thiophene ring.

Reaction Mechanism

The Gewald reaction proceeds through a cascade of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an α-methylene ketone (or aldehyde) and an active methylene nitrile (e.g., a cyanoacetate).

-

Michael Addition of Sulfur: Elemental sulfur then adds to the activated α,β-unsaturated intermediate.

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene.

The causality behind this elegant reaction lies in the sequential generation of highly reactive intermediates that rapidly cascade to the thermodynamically stable aromatic product. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Gewald reaction.

Materials:

-

2-Acetylpyridine

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base like piperidine or triethylamine)

-

Ethanol (or other suitable solvent like methanol or DMF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylpyridine (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Addition of Base: To this stirred suspension, add morpholine (0.5 eq) as a catalyst. The choice of a secondary amine like morpholine is common as it effectively catalyzes the initial Knoevenagel condensation.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure this compound.

II. The Scaffold in Action: Biological Activities and Derivatization

The true power of the this compound scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its biological activity. The primary amino group, the ester, and the pyridine ring are all handles for derivatization.

Antibacterial Activity